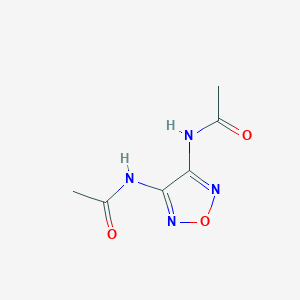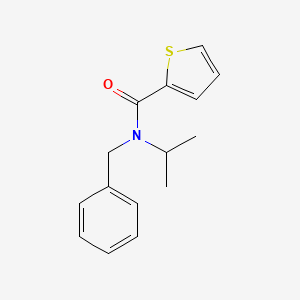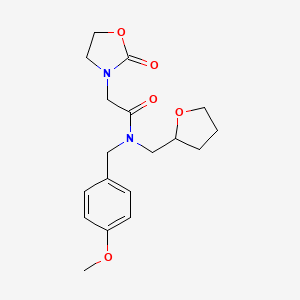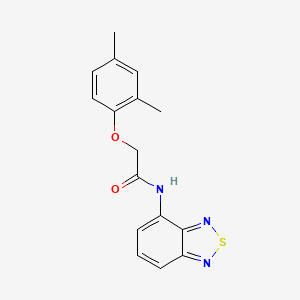![molecular formula C20H23NO3 B5579896 isobutyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5579896.png)
isobutyl 4-[(3-phenylpropanoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact molecular structure. It could potentially undergo reactions typical of esters (since it appears to contain a benzoate group) or reactions typical of amines (since it appears to contain an amino group) .科学的研究の応用
Polyhydroxyalkanoates as Tissue Engineering Materials
Polyhydroxyalkanoates (PHA) are recognized for their biodegradable and thermoprocessable properties, making them suitable for various medical and tissue engineering applications. These materials have been utilized in developing devices like sutures, cardiovascular patches, and wound dressings, thanks to their favorable mechanical properties, biocompatibility, and controllable degradation times. The specific application of isobutyl 4-[(3-phenylpropanoyl)amino]benzoate in this context could be in line with the development of biocompatible materials for medical applications, although the direct reference to this compound was not found in the literature reviewed (Chen & Wu, 2005).
Organic Synthesis and Polymerization
In the field of organic synthesis, research on amino acid-based polymers through reversible addition−fragmentation chain transfer (RAFT) polymerization indicates the potential for creating novel polymers with specific functionalities. While not directly citing this compound, studies on polymers containing phenylalanine moieties highlight the broader relevance of incorporating aromatic amino acid derivatives into polymers for varied applications, including drug delivery systems and biocompatible materials (Mori et al., 2006).
Antioxidant Activity of Derivatives
Research on the antioxidant activity of various ascorbic and cinnamic acids derivatives demonstrates the interest in modifying chemical structures to enhance biological activities. One compound showing significant promise in scavenging the superoxide anion indicates the potential of chemically modified benzoates, including this compound, for therapeutic applications. Though the cited study does not mention this compound explicitly, it implies the possibility of such derivatives possessing antioxidant properties (Point et al., 1998).
Crystal Structure Analysis
The detailed analysis of the crystal and molecular structure of isobutyl 4-(4′-phenylbenzylidene amino) cinnamate (IBPBAC) provides insight into the structural properties that could influence the material's phase behavior and potential applications in liquid crystals and advanced materials. Understanding the crystal structure is crucial for designing materials with specific optical and electronic properties, which may extend to this compound if similar structural characteristics are present (Leadbetter et al., 1980).
Safety and Hazards
特性
IUPAC Name |
2-methylpropyl 4-(3-phenylpropanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15(2)14-24-20(23)17-9-11-18(12-10-17)21-19(22)13-8-16-6-4-3-5-7-16/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRYWHYPOXAZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)
![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)


![2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate](/img/structure/B5579838.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)
![N-[4-(cyanomethyl)phenyl]-2-ethoxybenzamide](/img/structure/B5579857.png)
![8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)

![(5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone](/img/structure/B5579873.png)


![4-[(2,4-dichlorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5579892.png)
